molecular formula C24H23N5O4 B194347 O-Demethyl apixaban CAS No. 503612-76-8

O-Demethyl apixaban

Katalognummer: B194347
CAS-Nummer: 503612-76-8
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: HGHLWAZFIGRAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Demethyl apixaban is a metabolite of Apixaban, a potent and highly selective factor Xa inhibitor . Apixaban is currently under development for treatment of arterial and venous thrombotic diseases .


Synthesis Analysis

The synthesis of Apixaban, the parent drug of this compound, involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . The metabolic pathways for apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated this compound .


Molecular Structure Analysis

The molecular formula of this compound is C24H23N5O4 . The average mass is 445.470 Da and the monoisotopic mass is 445.175018 Da .


Chemical Reactions Analysis

The major metabolic pathways of apixaban include O-demethylation, hydroxylation, and sulfation, with this compound sulfate being the major metabolite .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 799.2±60.0 °C at 760 mmHg, and a flash point of 437.1±32.9 °C . It has 9 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

  • Enzyme Identification and Species Comparison : O-Demethyl apixaban sulfate is a major circulating metabolite in humans and is formed through sulfation by sulfotransferases (SULTs). SULT1A1 and SULT1A2 were identified as the primary enzymes for this reaction. The study highlighted differences in sulfation activities among various species, indicating the importance of SULT1A1 in humans for forming this compound sulfate (Wang et al., 2009).

  • Metabolism and Pharmacokinetics in Humans : Research has shown that this compound sulfate is a significant metabolite in humans. Apixaban metabolism includes O-demethylation, hydroxylation, and sulfation. The study provided detailed information on the metabolic pathways and the excretion of apixaban, highlighting the role of renal and fecal routes in its elimination (Raghavan et al., 2009).

  • Comparative Metabolism in Different Species : This research explored the metabolism of apixaban in various species, including humans. It was found that this compound sulfate represented about 25% of the parent area under the curve in human plasma. The findings suggested significant interspecies differences in metabolite profiles and elimination pathways (Zhang et al., 2009).

  • Apixaban's Pharmacological Profile : Apixaban, a direct FXa inhibitor, has demonstrated efficacy in pre-clinical studies for preventing thrombosis without significantly increasing bleeding times. It is noted that a sulfate conjugate of this compound is the major circulating metabolite in humans, but it is inactive against human FXa (Wong et al., 2011).

  • Drug-Drug Interaction Potential : Apixaban, including its metabolites like this compound, showed minimal potential for drug-drug interactions in vitro. This study provided insights into the metabolic pathways and enzyme involvement in apixaban's metabolism, emphasizing its low interaction potential with commonly coadministered drugs (Wang et al., 2010).

Wirkmechanismus

Target of Action

O-Demethyl apixaban is a metabolite of Apixaban , which is an oral, direct, and highly selective factor Xa (FXa) inhibitor . The primary target of this compound, like Apixaban, is factor Xa, a key enzyme in the coagulation cascade . This enzyme plays a crucial role in blood clotting, converting prothrombin to thrombin, which then converts fibrinogen to fibrin, leading to clot formation .

Mode of Action

This compound, similar to its parent compound Apixaban, acts as a competitive inhibitor of factor Xa . It binds in the active site of both free and bound factor Xa, as well as prothrombinase, independent of antithrombin III . This interaction inhibits the enzymatic activity of factor Xa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation and ultimately inhibiting clot formation .

Biochemical Pathways

The metabolic pathways for this compound include O-demethylation, hydroxylation, and sulfation of hydroxylated this compound . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes . The inhibition of factor Xa by this compound affects the coagulation cascade, reducing thrombin generation and preventing the formation of fibrin clots .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of its parent compound, Apixaban. Apixaban has good oral bioavailability, approximately 50% , and its exposure increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .

Result of Action

The result of this compound’s action is a reduction in thrombin generation, which leads to an inhibition of clot formation . This anticoagulant effect is beneficial in the prevention and treatment of various thromboembolic diseases, including stroke and systemic embolism in nonvalvular atrial fibrillation, and deep vein thrombosis leading to pulmonary embolism .

Action Environment

The action of this compound, like most drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food, and the individual’s metabolic rate . , suggesting that the same may be true for this compound

Zukünftige Richtungen

Pharmacogenomics of DOACs is a relatively new area of research. There is a need to understand the role of pharmacogenomics in the interpatient variability of the four most commonly prescribed DOACs, namely dabigatran, rivaroxaban, apixaban, and edoxaban . Future research should be focused on exploring new genetic variants, their effect, and molecular mechanisms that contribute to alteration of plasma levels of DOACs .

Biochemische Analyse

Biochemical Properties

O-Demethyl apixaban interacts with several enzymes and proteins. It undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form this compound, which is then conjugated by sulfotransferases to form this compound sulfate . The in vitro metabolism of apixaban was primarily mediated by CYP3A4/5, with relatively minor contributions from CYP1A2 and CYP2J2 towards the formation of this compound .

Cellular Effects

The effects of this compound on cells are closely related to its parent compound, apixaban. Apixaban inhibits both free and clot-bound factor Xa, thereby preventing the formation of a thrombus . Although this compound sulfate has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Molecular Mechanism

This compound exerts its effects at the molecular level through its parent compound, apixaban. Apixaban is a direct, reversible inhibitor of factor Xa, independent of antithrombin III . It inhibits both free and clot-bound factor Xa, as well as prothrombinase .

Temporal Effects in Laboratory Settings

The pharmacokinetic attributes of apixaban, from which this compound is derived, feature a small volume of distribution, low systemic clearance, and good oral bioavailability . Apixaban is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h .

Dosage Effects in Animal Models

In animal models, the effects of apixaban, the parent compound of this compound, have been shown to be dose-dependent

Metabolic Pathways

The metabolic pathways of this compound involve O-demethylation, hydroxylation, and sulfation of hydroxylated this compound . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .

Transport and Distribution

Apixaban, the parent compound of this compound, has a small volume of distribution

Subcellular Localization

Given that it is a metabolite of apixaban, it is likely to be found in the liver where apixaban is metabolized .

Eigenschaften

IUPAC Name

1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLWAZFIGRAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198415
Record name O-Demethyl apixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503612-76-8
Record name 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503612-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethyl apixaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503612768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Demethyl apixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DEMETHYL APIXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethyl apixaban
Reactant of Route 2
Reactant of Route 2
O-Demethyl apixaban
Reactant of Route 3
Reactant of Route 3
O-Demethyl apixaban
Reactant of Route 4
Reactant of Route 4
O-Demethyl apixaban
Reactant of Route 5
O-Demethyl apixaban
Reactant of Route 6
Reactant of Route 6
O-Demethyl apixaban
Customer
Q & A

Q1: What is the role of O-Demethyl apixaban in the metabolism of Apixaban?

A1: this compound is a key metabolite of Apixaban, a drug used to prevent blood clots. After Apixaban is ingested, it undergoes a process called O-demethylation, primarily facilitated by cytochrome P450 enzymes in the liver. This process leads to the formation of this compound [, ]. Subsequently, this compound is further metabolized by sulfotransferases (SULTs), specifically SULT1A1, into this compound sulfate, the major circulating metabolite of Apixaban found in humans [, , ].

Q2: Are there species-specific differences in the metabolism of this compound?

A2: Yes, significant species-related variations exist in how this compound is metabolized. Studies using liver S9 fractions, which are rich in drug-metabolizing enzymes, showed that dogs, monkeys, and humans exhibited higher efficiency in converting this compound to this compound sulfate compared to mice, rats, and rabbits []. Notably, rabbits displayed a distinct metabolic profile where this compound and its glucuronide conjugate were the prominent circulating forms, unlike other species where the parent drug, Apixaban, predominated [].

Q3: How is this compound sulfate formed?

A3: this compound sulfate is generated through the sulfation of this compound, a reaction primarily catalyzed by the enzyme SULT1A1 []. Research suggests that SULT1A1 plays a dominant role in humans due to its high expression levels in the liver and its significant catalytic activity towards this compound [].

Q4: How is Apixaban eliminated from the body?

A4: Apixaban is eliminated through multiple pathways. Fecal excretion constitutes a major route, accounting for more than half of the administered dose in animals and nearly half in humans [, ]. Urinary excretion contributes to a lesser extent, representing less than 15% of the dose in animals and around 25-28% in humans [, ]. Interestingly, in rats, a significant portion of Apixaban appears to be directly excreted from the gastrointestinal tract into feces [].

Q5: What are the implications of understanding the metabolic fate of Apixaban and its metabolites like this compound?

A5: Unraveling the metabolic pathways of Apixaban and its metabolites like this compound is crucial for several reasons. Firstly, it provides insights into potential drug-drug interactions, as co-administration with agents that influence the activities of enzymes like cytochrome P450s or SULTs could alter Apixaban's pharmacokinetic profile [, ]. Secondly, understanding species-specific metabolic differences is vital for interpreting preclinical data and extrapolating findings to humans []. Lastly, identifying the major metabolic pathways and enzymes involved can aid in optimizing drug design and development of new anticoagulants with improved pharmacokinetic properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.